

Application Notes and Protocols: F-15599 Tosylate for Injection

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Compound of Interest		
Compound Name:	F-15599 tosylate	
Cat. No.:	B12762465	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

F-15599, also known as NLX-101, is a potent and selective 5-HT_{1a} receptor full agonist. It exhibits functional selectivity, or biased agonism, by preferentially activating postsynaptic serotonin 5-HT_{1a} receptors over somatodendritic serotonin 5-HT_{1a} autoreceptors.[1] This unique pharmacological profile has led to its investigation for the treatment of various conditions, including depression, schizophrenia, cognitive disorders, Rett syndrome, and Fragile X syndrome.[1] These application notes provide a protocol for dissolving **F-15599 tosylate** for injection based on preclinical research findings.

Quantitative Data Summary

The following tables summarize the effective doses (ED₅₀) of F-15599 in various preclinical models.

Table 1: Neurochemical Effects of F-15599



Effect	Model System	Route of Administration	ED50	Reference
Increased Dopamine Output in mPFC	Rat Microdialysis	i.p.	30 μg/kg	[2][3]
Reduced Hippocampal 5- HT Release	Rat Microdialysis	i.p.	240 μg/kg	[2][3]

Table 2: Electrophysiological Effects of F-15599

Effect	Model System	Route of Administration	Minimal Effective Dose	Reference
Increased Pyramidal Neuron Discharge Rate in mPFC	Rat in vivo electrophysiology	i.v.	0.2 μg/kg	[2][3]
Reduced Dorsal Raphe 5-HT Neuron Firing Rate	Rat in vivo electrophysiology	i.v.	8.2 μg/kg	[2][3]

Table 3: Behavioral Effects of F-15599



Effect	Model System	Route of Administration	Effective Dose Range	Reference
Reduced Immobility in Forced Swim Test	Mouse	p.o.	2 to 16 mg/kg	[4]
Reduced Immobility in Forced Swim Test	Rat	p.o.	ED ₅₀ = 100 μg/kg	[2]

Experimental Protocols

The following protocols for dissolving **F-15599 tosylate** are derived from methodologies cited in preclinical research publications.

Protocol 1: Dissolution for Intravenous (i.v.) and Intraperitoneal (i.p.) Injection in Rodent Studies

This protocol is based on methods described in studies investigating the neurochemical and electrophysiological effects of F-15599.[2][5]

Materials:

- F-15599 tosylate salt
- Sterile distilled water or sterile saline (0.9% NaCl)
- Sterile vials
- Vortex mixer
- Sterile filters (0.22 μm)
- · Sterile syringes and needles

Procedure:



- Preparation of Stock Solutions:
 - Aseptically weigh the desired amount of F-15599 tosylate powder.
 - Dissolve the powder in sterile distilled water or saline to prepare a stock solution. For instance, a stock solution can be prepared and aliquots stored at -20°C.[2]
 - Vortex the solution until the compound is completely dissolved.
- Preparation of Working Solutions:
 - On the day of the experiment, thaw the stock solution if frozen.
 - Prepare working solutions by diluting the stock solution with sterile saline to the appropriate concentrations for injection.
 - The final injection volume for i.v. administration in rats has been reported as up to 1 mL/kg.
 [2] For i.p. injections in rats, a volume of 0.1 mL/kg has been used.[2] For mice, an administration volume of 10 ml/kg has been reported for oral administration.[6]
 - Doses in published studies are often expressed as the weight of the free base.
- Sterilization:
 - \circ For i.v. administration, it is critical to ensure the sterility of the final solution. Filter the working solution through a 0.22 μ m sterile filter into a sterile vial.

Protocol 2: Dissolution for Oral (p.o.) Administration in Rodent Studies

This protocol is based on methodologies from behavioral studies in mice.[6]

Materials:

- F-15599 tosylate
- Distilled water
- Appropriate gavage needles



Procedure:

- Weigh the required amount of F-15599 tosylate.
- Dissolve the compound in distilled water.[6]
- Ensure complete dissolution before administration.
- Administer the solution orally (p.o.) using a gavage needle at a volume of 10 ml/kg.[6]

Protocol 3: Dissolution for Microinjection into Brain Regions

This protocol is adapted from a study involving microinjection into the mouse brain.[7]

Materials:

- F-15599 tosylate
- · Distilled water
- · Microinjection pump and syringes

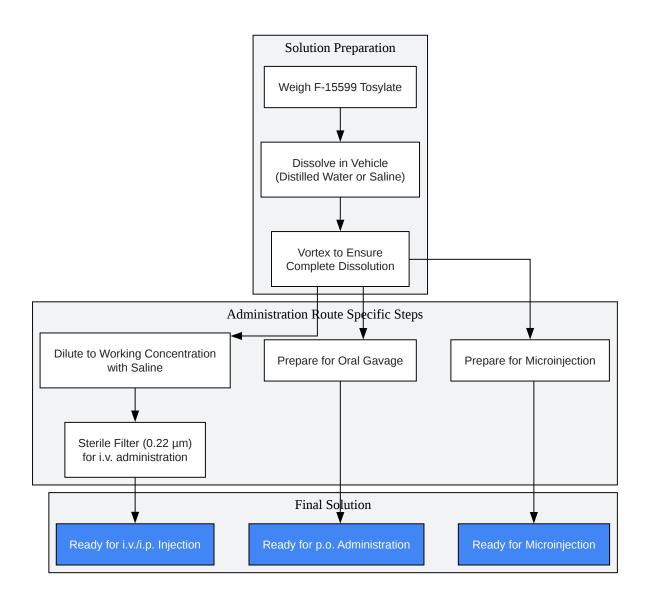
Procedure:

- Dissolve F-15599 in distilled water to the desired final concentrations (e.g., 0.03, 0.1, 0.3, and 1.0 μ g/0.2 μ l).[7]
- Ensure the solution is clear and free of particulates before loading into the microinjection syringe.
- The vehicle control used in these studies was distilled water.[7]

Visualizations

Experimental Workflow for **F-15599 Tosylate** Solution Preparation





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Caption: Workflow for preparing **F-15599 tosylate** solutions.



Signaling Pathway of F-15599



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Caption: F-15599 signaling at postsynaptic 5-HT1A receptors.

Disclaimer: These protocols are intended for research purposes only and are based on preclinical data. They may require optimization for specific experimental conditions. For clinical applications, a full formulation development program in accordance with regulatory guidelines is necessary.

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